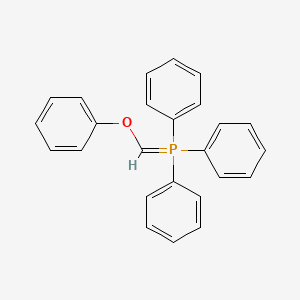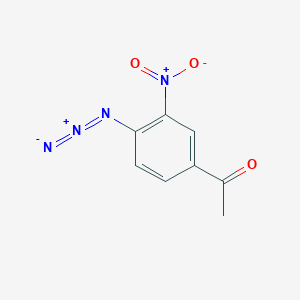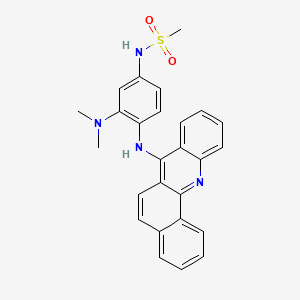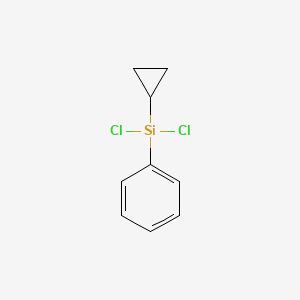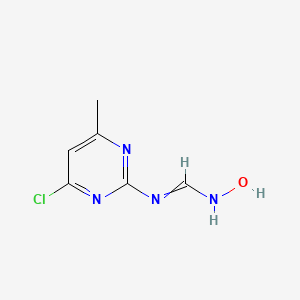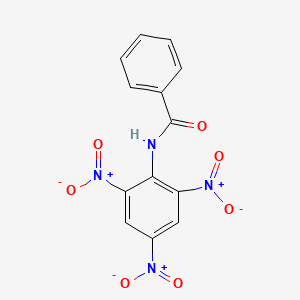
Benzamide, N-(2,4,6-trinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzamide derivatives. One common method includes the reaction of benzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of Benzamide, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminobenzamide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
Benzamide, N-(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including explosives and propellants, due to its high nitrogen content and energetic properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways and the induction of biological effects such as apoptosis or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar trinitrophenyl structure.
Nitrobenzene: An aromatic compound with a single nitro group, used as a precursor in the synthesis of aniline and other chemicals.
Uniqueness
Benzamide, N-(2,4,6-trinitrophenyl)- is unique due to its combination of a benzamide group with a trinitrophenyl moiety, resulting in a compound with distinct chemical and physical properties. Its high nitrogen content and potential for various chemical reactions make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
97661-74-0 |
|---|---|
Formule moléculaire |
C13H8N4O7 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-4-2-1-3-5-8)14-12-10(16(21)22)6-9(15(19)20)7-11(12)17(23)24/h1-7H,(H,14,18) |
Clé InChI |
NXZRMHHKKKQHEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
